molecular formula C24H31N3O3 B2519626 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-77-0

1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2519626
CAS No.: 872860-77-0
M. Wt: 409.53
InChI Key: YXNMRDANZVRYEI-UHFFFAOYSA-N
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-17-12-18(2)14-27(13-17)24(30)23(29)20-15-26(21-9-5-4-8-19(20)21)16-22(28)25-10-6-3-7-11-25/h4-5,8-9,15,17-18H,3,6-7,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMRDANZVRYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione , also known as CAS Number 893988-31-3, is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C23H29N3O3C_{23}H_{29}N_{3}O_{3}. Its structure features multiple functional groups that contribute to its biological activity:

SMILES CC C C1CN C O C2 CC CC C2C O N C C O C C C C C C C C C\text{SMILES CC C C1CN C O C2 CC CC C2C O N C C O C C C C C C C C C}

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its potential as an anticancer agent , as well as its effects on various enzymes and cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inducing apoptosis in hypopharyngeal tumor cells. The mechanism often involves the inhibition of key proteins involved in cell survival pathways, such as Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal cancer)10Apoptosis induction
Compound BMCF7 (breast cancer)8Bcl-2 inhibition
Compound CA549 (lung cancer)5Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are critical in neurodegenerative diseases like Alzheimer's. Enhanced binding affinity to these enzymes suggests potential therapeutic applications in cognitive disorders .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (nM)
AChECompetitive25
BuChENon-competitive30

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of apoptotic markers and disrupting mitochondrial membrane potential.
  • Enzyme Interaction : Its interaction with cholinesterases alters neurotransmitter levels, potentially improving cognitive function in models of Alzheimer's disease.
  • Cell Cycle Regulation : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to the target compound:

  • Study 1 : A derivative was tested against various cancer cell lines and showed significant cytotoxicity with an IC50 value lower than standard chemotherapeutics.
  • Study 2 : In vitro assays demonstrated that a similar piperidine-based compound improved cognitive performance in rodent models of Alzheimer’s disease.

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